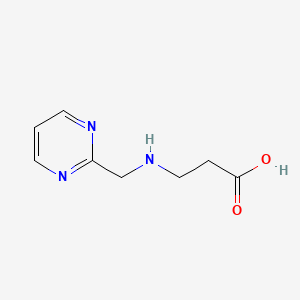
3-(Pyrimidin-2-ylmethylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-2-ylmethylamino)propanoic acid, also known as PMAPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PMAPA belongs to the class of amino acid derivatives and has been studied for its ability to inhibit the activity of certain enzymes. In
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-2-ylmethylamino)propanoic acid involves its ability to inhibit the activity of dihydrofolate reductase. This enzyme is essential for the synthesis of DNA and cell division, and its inhibition can lead to cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid binds to the active site of dihydrofolate reductase and prevents the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA synthesis.
Biochemical and Physiological Effects:
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have both biochemical and physiological effects. Inhibition of dihydrofolate reductase by 3-(Pyrimidin-2-ylmethylamino)propanoic acid can lead to decreased DNA synthesis and cell division, which can ultimately result in cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been shown to have anti-inflammatory effects, as it can inhibit the activity of inflammatory enzymes such as cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its specificity for dihydrofolate reductase, which allows for targeted inhibition of this enzyme. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving 3-(Pyrimidin-2-ylmethylamino)propanoic acid. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in treating these diseases. Finally, there is a need for the development of more efficient synthesis methods for 3-(Pyrimidin-2-ylmethylamino)propanoic acid to facilitate its use in further research.
Métodos De Síntesis
3-(Pyrimidin-2-ylmethylamino)propanoic acid can be synthesized through a multistep process involving the reaction of pyrimidine-2-carboxylic acid with 2-aminoethanol, followed by the addition of 2,4-dichlorobenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified through column chromatography and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in DNA synthesis and cell division. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been studied for its anti-cancer properties, as it can induce apoptosis in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-(pyrimidin-2-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQTQYMJPIUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylmethylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
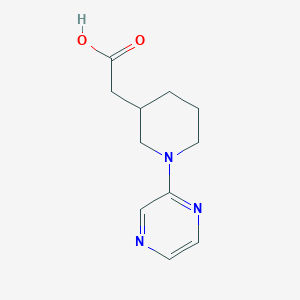
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
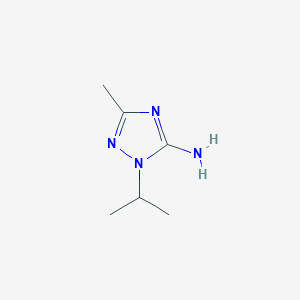
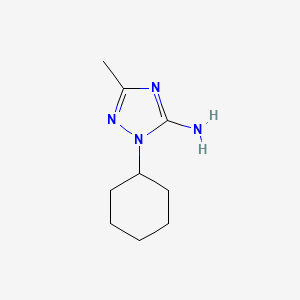
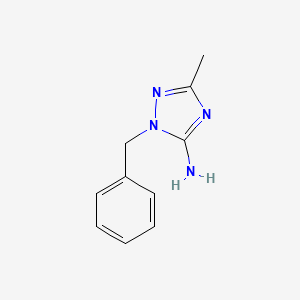
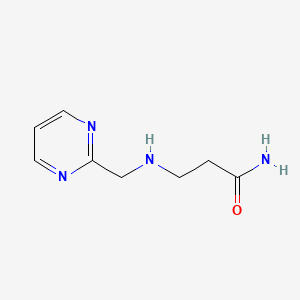
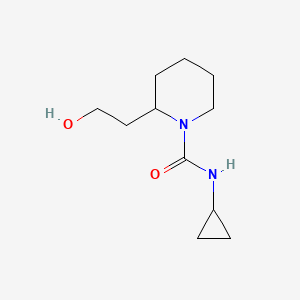
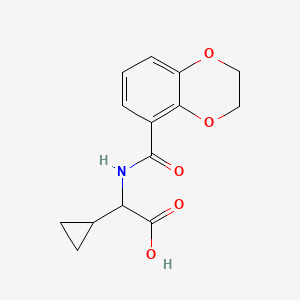
![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
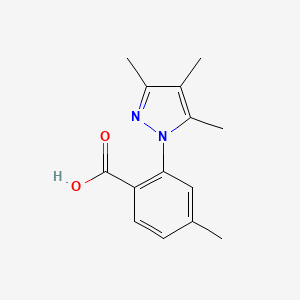
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)